Boc-Lys-OMe.HCl CAS 55757-60-3 properties
Boc-Lys-OMe.HCl CAS 55757-60-3 properties
The Definitive Technical Guide to Boc-Lys-OMe·HCl (CAS 55757-60-3): Orthogonal Strategies and Bioconjugation Protocols
Executive Summary
In the landscape of modern peptide synthesis and bioconjugation, achieving site-selective modification requires building blocks with highly predictable, orthogonal reactivity. Boc-Lys-OMe·HCl (
Physicochemical Properties & Structural Logic
Boc-Lys-OMe·HCl is engineered for stability and selective deprotection. The free
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|
| Chemical Name |
Data supported by Sigma-Aldrich and Santa Cruz Biotechnology standards 12.
The Causality of Orthogonal Protection
The true power of Boc-Lys-OMe lies in its bidirectional, orthogonal cleavage profile.
-
Acid-Labile N-Terminus: The tert-butyloxycarbonyl (Boc) group is cleaved by strong acids like Trifluoroacetic acid (TFA).
-
Base-Labile C-Terminus: The methyl ester (OMe) is highly stable to acidic conditions but is easily saponified using mild bases like Lithium Hydroxide (LiOH).
This orthogonality allows the chemist to derivatize the
Orthogonal deprotection pathways of Boc-Lys-OMe following epsilon-amine derivatization.
Application 1: Synthesis of Advanced Click-Chemistry Payloads
Site-specific incorporation of synthetic amino acids is a major hurdle in peptide manufacturing. By reacting the free
Protocol A: Epsilon-Amine Derivatization (Tetrazine Conjugation)
This protocol is designed as a self-validating system; the specific workup steps inherently purify the product by exploiting the acid-base chemistry of the unreacted starting materials.
-
Activation: Dissolve 1,1′-carbonyl-di-imidazole (CDI) (2.0 eq) in dry
at 0 °C. -
Neutralization: In a separate flask, dissolve Boc-Lys-OMe·HCl (1.0 eq) in dry
. Add N,N-Diisopropylethylamine (DIEA) (1.2 eq) to deprotonate the hydrochloride salt, generating the reactive free amine in situ3. -
Coupling: Dropwise add the neutralized Boc-Lys-OMe solution to the CDI solution over 1 hour at 0 °C to prevent exothermic side-reactions.
-
Propagation: Allow the reaction to warm to room temperature and stir overnight.
-
Self-Validating Workup: Partition the mixture between Ethyl Acetate (EtOAc) and an aqueous phase. Wash the organic layer with 5% citric acid . Causality: The citric acid protonates any unreacted aliphatic amines (like the starting material), rendering them water-soluble and easily partitioned into the aqueous phase, while the neutral, fully protected conjugate remains in the organic layer.
-
Finalization: Wash with 10%
and brine, dry over , and concentrate under reduced pressure.
Application 2: Chemoselectivity Profiling in Proteomics
In ADC development, ensuring that a linker reacts exclusively with cysteine (thiol) and not lysine (amine) is critical to prevent heterogeneous drug-to-antibody ratios (DAR) 4. Boc-Lys-OMe·HCl acts as the perfect amine-bearing surrogate in small-molecule competition assays. Because its
Protocol B: Chemoselectivity Competition Assay
-
Preparation: Prepare a 100 mM stock solution of the electrophilic probe (e.g., divinylpyrimidine) in Acetonitrile (MeCN).
-
Substrate Mix: In a microcentrifuge tube, combine Boc-Cys-OMe (1.0 eq) and Boc-Lys-OMe·HCl (1.0 eq) in an alkaline aqueous buffer (pH 8.0). Causality: MeCN provides a polar aprotic environment that solubilizes the protected amino acids while remaining miscible with the alkaline aqueous buffer needed to deprotonate the cysteine thiol.
-
Initiation: Add the electrophilic probe (2.5 eq) to the substrate mixture.
-
Incubation: Stir the mixture at room temperature for 15 minutes.
-
Analysis: Quench the reaction with dilute TFA and analyze via LC-MS. The complete absence of a lysine conjugate mass peak validates the absolute thiol-selectivity of the probe 4.
Chemoselectivity competition assay evaluating thiol vs. amine reactivity using Boc-Lys-OMe.
References
- Boc-Lys-OMe.HCl | 99532-86-2: Properties, Sigma-Aldrich.
- Amino acids bearing a tetrazine moiety (US20240270704A1)
- A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjug
- Boc-Lys-OMe.HCl | CAS 55757-60-3, Santa Cruz Biotechnology.
Sources
- 1. Boc-Lys-OMe.HCl | 99532-86-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. US20240270704A1 - Amino acids bearing a tetrazine moiety - Google Patents [patents.google.com]
- 4. A general approach for the site-selective modification of native proteins, enabling the generation of stable and functional antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
